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Compound of Interest

4-(bromomethyl)-N,N-
Compound Name:
dimethylaniline

cat. No.: B3183681

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the spectroscopic data for 4-
(bromomethyl)-N,N-dimethylaniline. Due to a lack of readily available experimental spectra
for this compound in public databases, this guide presents predicted spectroscopic data
obtained from computational models. For comparative purposes, experimental data for the
structurally related compound, 4-bromo-N,N-dimethylaniline, is also included to offer a valuable
reference for researchers. The guide also outlines standardized experimental protocols for
acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data.

Data Presentation

The following tables summarize the predicted spectroscopic data for 4-(bromomethyl)-N,N-
dimethylaniline and the experimental data for 4-bromo-N,N-dimethylaniline.

Table 1: Predicted *H NMR Data for 4-(bromomethyl)-N,N-dimethylaniline (Solvent: CDCls,
Frequency: 400 MHz)

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b3183681?utm_src=pdf-interest
https://www.benchchem.com/product/b3183681?utm_src=pdf-body
https://www.benchchem.com/product/b3183681?utm_src=pdf-body
https://www.benchchem.com/product/b3183681?utm_src=pdf-body
https://www.benchchem.com/product/b3183681?utm_src=pdf-body
https://www.benchchem.com/product/b3183681?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3183681?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift

Multiplicity Integration Assignment

(ppm)

7.29 d 2H Ar-H (ortho to CH2Br)
Ar-H (ortho to

6.69 d 2H
N(CHs)2)

4.45 S 2H -CHzBr

2.95 s 6H -N(CH3)2

Table 2: Predicted 13C NMR Data for 4-(bromomethyl)-N,N-dimethylaniline (Solvent: CDCls,
Frequency: 100 MHz)

Chemical Shift (ppm) Assighment

150.7 Ar-C (para to CH2Br)
129.8 Ar-C (ortho to CH2Br)
127.3 Ar-C (ipso to CH2Br)
1125 Ar-C (ortho to N(CHs)z2)
40.4 -N(CHs)2

33.8 -CH2Br

Table 3: Predicted IR Data for 4-(bromomethyl)-N,N-dimethylaniline
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Wavenumber (cm~?) Intensity Assignment
) C-H stretch (aromatic and

3050-2950 Medium , _

aliphatic)
1610, 1520 Strong C=C stretch (aromatic ring)
1350 Strong C-N stretch (aromatic amine)
1220 Strong C-Br stretch

p-disubstituted benzene C-H
810 Strong

bend

Table 4: Predicted Mass Spectrometry Data for 4-(bromomethyl)-N,N-dimethylaniline

(Electron lonization)

m/z Relative Intensity (%) Assignment
[M]* (Molecular ion with Br
213/215 80 .
isotopes)
134 100 [M - Br]*
120 40 [M - CH2Br]*

Table 5: Experimental *H NMR Data for 4-bromo-N,N-dimethylaniline (Solvent: CDCls,

Frequency: 90 MHz)[1]

Chemical Shift Lo . .
Multiplicity Integration Assignment
(ppm)
7.31 d 2H Ar-H (ortho to Br)
Ar-H (ortho to
6.62 d 2H
N(CHs)2)
2.91 s 6H -N(CHs)2

Table 6: Experimental 3C NMR Data for 4-bromo-N,N-dimethylaniline (Solvent: CDCIs)[1]
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Chemical Shift (ppm)

Assignment

1495 Ar-C (para to Br)

131.8 Ar-C (ortho to Br)
114.0 Ar-C (ortho to N(CHs)z2)
110.1 Ar-C (ipso to Br)

40.6 -N(CH3)2

Table 7: Experimental IR Data for 4-bromo-N,N-dimethylaniline (KBr disc)[1]

Wavenumber (cm~?) Intensity Assignment

2900-2800 Medium C-H stretch (aliphatic)

1595, 1500 Strong C=C stretch (aromatic ring)
1340 Strong C-N stretch (aromatic amine)
1060 Strong C-Br stretch

810 Strong p-disubstituted benzene C-H

bend

Table 8: Experimental Mass Spectrometry Data for 4-bromo-N,N-dimethylaniline (Electron

lonization)[2]

mlz Relative Intensity (%) Assignment
[M]* (Molecular ion with Br
199/201 100 _
isotopes)
184/186 80 [M - CH3]*
119 20 [M - Br]*
42 30 [C2HaN]*
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Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: For *H NMR, dissolve 5-25 mg of the compound in approximately 0.75
mL of a deuterated solvent (e.g., CDCIs). For 133C NMR, a more concentrated sample of 20-
50 mg is recommended. The sample is placed in a 5 mm NMR tube.

Instrumentation: A standard NMR spectrometer with a proton frequency of 300-600 MHz is
typically used.

H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30-
45° pulse angle, a spectral width of approximately 16 ppm, a relaxation delay of 1-2
seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a
good signal-to-noise ratio.

13C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum.
Key parameters include a 45-90° pulse angle, a spectral width of approximately 220 ppm, a
relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of
scans (e.g., 1024 or more) is usually required due to the lower natural abundance of 13C.

Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent
peak or an internal standard (e.g., TMS at O ppm).

. Infrared (IR) Spectroscopy
Sample Preparation (for solid samples):

o KBr Pellet: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into
a transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.
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e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

» Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm~*. A background
spectrum of the empty sample compartment (or clean ATR crystal) is recorded and
automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added
to improve the signal-to-noise ratio.

o Data Presentation: The spectrum is usually presented as a plot of transmittance (%) versus
wavenumber (cm™1).

3. Mass Spectrometry (MS)

o Sample Introduction: The sample can be introduced into the mass spectrometer via a direct
insertion probe (for solid samples) or through a gas chromatograph (GC-MS) for volatile
compounds.

« lonization (Electron lonization - El): The sample molecules in the gas phase are bombarded
with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and
fragment.[3]

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and their abundance is recorded.
o Data Presentation: The mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and
characterization of a synthesized chemical compound.
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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of
a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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